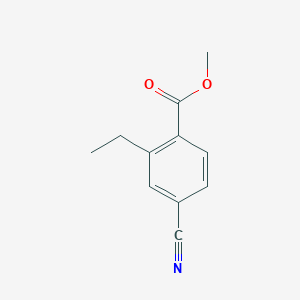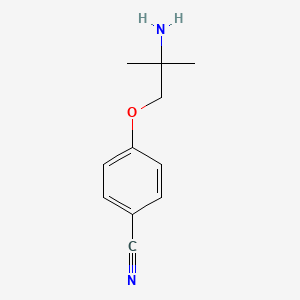
2-(14-Hydroxytetradecyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(14-Hydroxytetradecyl)isoindoline-1,3-dione is a compound that belongs to the class of phthalimides, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(14-Hydroxytetradecyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 14-hydroxytetradecylamine. This reaction is carried out under dehydrative conditions, often at elevated temperatures to facilitate the formation of the imide bond . The reaction can be catalyzed by Lewis acids or performed under microwave irradiation to enhance the efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar dehydrative condensation methods. The use of continuous flow reactors and optimized reaction conditions can improve the scalability and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(14-Hydroxytetradecyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phthalimide ring can be reduced to form phthalamic acid or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases such as potassium carbonate (K2CO3) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phthalamic acid or other reduced derivatives.
Substitution: Formation of alkylated or functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(14-Hydroxytetradecyl)isoindoline-1,3-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(14-Hydroxytetradecyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The phthalimide core can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: The parent compound with a simpler structure.
N-hydroxyphthalimide: A derivative with a hydroxyl group on the phthalimide ring.
N-alkylphthalimides: Compounds with various alkyl chains attached to the phthalimide core.
Uniqueness
This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial purposes .
Eigenschaften
Molekularformel |
C22H33NO3 |
|---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
2-(14-hydroxytetradecyl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H33NO3/c24-18-14-10-8-6-4-2-1-3-5-7-9-13-17-23-21(25)19-15-11-12-16-20(19)22(23)26/h11-12,15-16,24H,1-10,13-14,17-18H2 |
InChI-Schlüssel |
XUIRKUPGLREFDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyanobenzo[h]quinoline](/img/structure/B8475496.png)







![2-(1-methylethyl)cyclohepta[d]imidazol-4(1H)-one](/img/structure/B8475538.png)
![5-((Trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8475554.png)
![Carbamic acid, N-[2-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B8475558.png)

![7-Methyl-4-(piperazin-1-yl)-furo[3,2-c]pyridine](/img/structure/B8475575.png)
